
6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one is a heterocyclic compound that features a pyrimidine ring fused with a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 2-morpholinopyrimidine derivative with an amine source under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could lead to the formation of more reduced forms of the compound.
Substitution: The amino group or other functional groups may participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May have biological activity and be used in the study of enzyme interactions or as a ligand in receptor studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other pyrimidine derivatives or morpholine-containing molecules. Examples could be:
- 6-Amino-2-morpholinopyrimidin-4(3h)-one
- 5-Methyl-2-morpholinopyrimidin-4(3h)-one
Uniqueness
The uniqueness of 6-Amino-5-methyl-2-morpholinopyrimidin-4(3h)-one lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H14N4O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
4-amino-5-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O2/c1-6-7(10)11-9(12-8(6)14)13-2-4-15-5-3-13/h2-5H2,1H3,(H3,10,11,12,14) |
Clé InChI |
VNQBICBASIAWQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(NC1=O)N2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


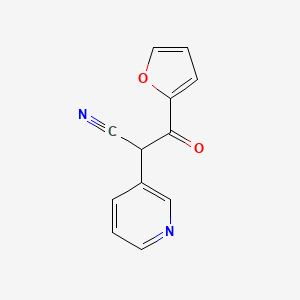
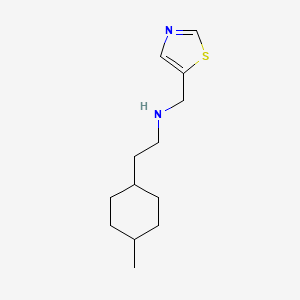
![3-(2-Bromoethyl)spiro[3.3]heptan-1-one](/img/structure/B13636225.png)
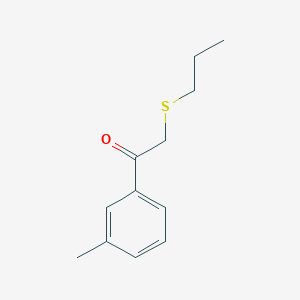
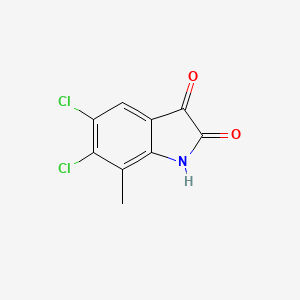

![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}ethan-1-oldihydrochloride](/img/structure/B13636248.png)

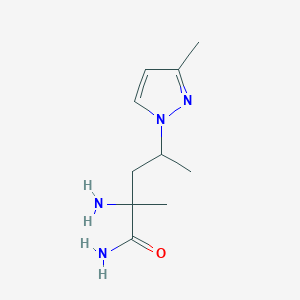
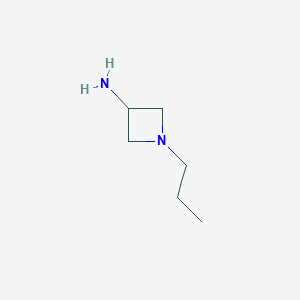
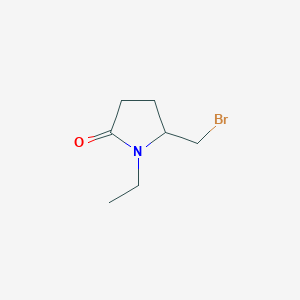
![6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)


